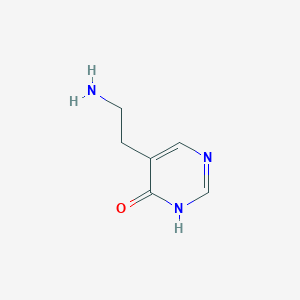

5-(2-Aminoethyl)-1H-pyrimidin-6-one

描述

Structure

3D Structure

属性

IUPAC Name |

5-(2-aminoethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-2-1-5-3-8-4-9-6(5)10/h3-4H,1-2,7H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLFGPWHDGGAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Aminoethyl 1h Pyrimidin 6 One

Retrosynthetic Analysis of the Pyrimidinone Core

A retrosynthetic analysis of 5-(2-Aminoethyl)-1H-pyrimidin-6-one begins by disconnecting the key functionalities to reveal plausible starting materials. The primary target structure contains a pyrimidin-6-one heterocycle substituted at the 5-position with a 2-aminoethyl group.

The most logical initial disconnection breaks the amide bond within the pyrimidinone ring, a common retrosynthetic step for cyclic amides. This leads to a β-ureido acrylic acid derivative. A further disconnection of the urea (B33335) moiety reveals a β-aminoacrylic acid precursor and a synthon for urea or a related N-C-N building block.

Alternatively, a more convergent retrosynthesis involves disconnecting the pyrimidinone ring into three components, reminiscent of a Biginelli-type reaction. This approach identifies a β-aminoaldehyde equivalent (carrying the protected aminoethyl side chain), a source for the C2-N3 part of the ring (like urea or an amidine), and a synthon for the C4-carbonyl group.

A key challenge in the synthesis is the introduction and protection of the 2-aminoethyl side chain. A common strategy involves using a protected form of β-alanine or a related three-carbon synthons where the amino group can be introduced later in the synthesis.

Classical Approaches to Pyrimidinone Synthesis Relevant to this compound

Traditional methods for constructing the pyrimidinone ring have been well-established for over a century and provide a robust foundation for the synthesis of this compound.

The most prominent classical approach to pyrimidinone synthesis is the Biginelli reaction, a one-pot three-component condensation. researchgate.netderpharmachemica.combrieflands.com This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis. derpharmachemica.com For the synthesis of the target molecule, a suitably protected 3-aminopropionaldehyde could be condensed with a derivative of malonic acid and urea. The reaction proceeds through the formation of an acyl-iminium ion intermediate, followed by Michael addition of urea and subsequent cyclization and dehydration to form the dihydropyrimidinone ring, which can then be oxidized to the pyrimidinone.

Variations of the Biginelli reaction using different catalysts and reaction conditions have been extensively reported. brieflands.commdpi.com

Table 1: Examples of Catalysts Used in Classical Pyrimidinone Condensation Reactions

| Catalyst | Reaction Conditions | Reference |

|---|---|---|

| Hydrochloric Acid (HCl) | Ethanol, reflux | derpharmachemica.com |

| Magnesium Bromide (MgBr₂) | Solvent-free | derpharmachemica.com |

| Polyphosphate Ester (PPE) | - | derpharmachemica.com |

| Montmorillonite KSF Clay | - | derpharmachemica.com |

| Lanthanide Triflates | - | derpharmachemica.com |

| Manganese(III) Acetate | - | brieflands.com |

Cyclization strategies form the core of many pyrimidinone syntheses, often involving the ring closure of a pre-formed acyclic precursor. brieflands.comtandfonline.comnih.gov A common method involves the reaction of a β-acylamino or β-ureido compound, which can be cyclized under basic or acidic conditions to yield the pyrimidinone ring. For the target molecule, this would entail the synthesis of an N-(3-amino-1-carboxy-1-propenyl)urea derivative, followed by intramolecular cyclization.

Another classical approach is the Hilbert-Johnson reaction, which is particularly useful for the synthesis of N-glycosylated pyrimidinones (B12756618). nih.gov While not directly applicable for the N-unsubstituted target, the underlying principle of reacting a 2,4-dialkoxypyrimidine with an electrophile can be adapted. For instance, a 5-substituted-2,4-dialkoxypyrimidine could be synthesized and subsequently hydrolyzed to the pyrimidinone.

Multicomponent reactions that involve a cyclization step are also prevalent. tandfonline.comjmaterenvironsci.commdpi.com These reactions can combine an aldehyde, an active methylene (B1212753) compound like malononitrile, and an amidine in the presence of a catalyst to construct the pyrimidine (B1678525) ring in a single step. tandfonline.com

Modern Synthetic Techniques for this compound

Contemporary synthetic chemistry offers more efficient, selective, and environmentally benign methods that can be applied to the synthesis of this compound.

While specific examples for the direct synthesis of this compound using transition metal catalysis are not widely reported, general methods for pyrimidinone synthesis can be adapted. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to introduce the substituted side chain at the 5-position of a pre-formed 5-halopyrimidinone.

Furthermore, transition metal catalysts can be used to facilitate the cyclization step. For example, copper or palladium catalysts can promote the intramolecular C-N bond formation in the final ring-closing step of the synthesis.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidinones. jmaterenvironsci.comrsc.org These methods focus on reducing waste, avoiding hazardous solvents, and using catalysts that are recyclable and environmentally friendly.

For the synthesis of pyrimidinone derivatives, several green approaches have been developed:

Use of Water as a Solvent: Performing condensation and cyclization reactions in water simplifies the procedure and avoids the use of volatile organic compounds. jmaterenvironsci.com

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H) or magnesium oxide, allows for easy separation and recycling of the catalyst, reducing waste and cost. brieflands.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. mdpi.comtubitak.gov.trrsc.org This technique has been successfully applied to the synthesis of various pyrimidinone derivatives. tubitak.gov.trrsc.org

Table 2: Green Chemistry Approaches to Pyrimidinone Synthesis

| Green Approach | Catalyst/Conditions | Advantages | Reference(s) |

|---|---|---|---|

| Water as Solvent | Diammonium hydrogen phosphate (B84403) (DAHP), L-proline, TBAB, DABCO | Environmentally benign, simplified work-up | jmaterenvironsci.com |

| Heterogeneous Catalysis | SBA-Pr-SO3H, MgO | Recyclable catalyst, high efficiency | brieflands.comtandfonline.com |

Flow Chemistry Applications

The adoption of flow chemistry for the synthesis of pyrimidine derivatives, including structures analogous to this compound, presents several advantages over traditional batch processing. This continuous manufacturing technique offers enhanced control over reaction parameters, leading to improved safety, consistency, and scalability.

In a relevant study, a multi-step continuous-flow synthesis of 4,6-disubstituted pyrimidines was developed. This process involved the initial reaction of a 1,3-dicarbonyl compound with an amidine hydrochloride in the presence of a base to form the pyrimidine core. While not directly synthesizing this compound, this methodology demonstrates the feasibility of constructing the foundational pyrimidine ring system in a flow reactor. The precise control of residence time and temperature within the microreactors allows for rapid optimization and high-throughput screening of reaction conditions.

Another investigation into the continuous flow synthesis of pyrimidinone derivatives highlighted the ability to safely handle hazardous intermediates and reagents. The enclosed nature of flow systems minimizes operator exposure and allows for the use of reaction conditions, such as high temperatures and pressures, that would be challenging to implement in conventional batch reactors. This approach can lead to significantly accelerated reaction rates and improved product purity.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is crucial for maximizing product output and minimizing the formation of unwanted byproducts. Key areas of focus include the choice of starting materials, catalysts, and reaction conditions.

Furthermore, the strategic use of protecting groups for the aminoethyl side chain can be critical. A common approach involves protecting the amine functionality prior to the pyrimidine ring formation and subsequently deprotecting it in the final step. The choice of protecting group is vital to ensure it is stable under the ring-forming conditions but can be removed efficiently without affecting the pyrimidine core.

The table below summarizes key parameters that can be optimized in the synthesis of substituted pyrimidinones.

| Parameter | Description | Potential Impact on Yield and Selectivity |

| Catalyst | Accelerates the rate of reaction. | The choice of an appropriate catalyst, such as a Lewis or Brønsted acid/base, can significantly improve reaction times and favor the formation of the desired isomer. |

| Solvent | The medium in which the reaction takes place. | Solvent polarity and aprotic/protic nature can influence reactant solubility and the stability of intermediates, thereby affecting reaction rate and product distribution. |

| Temperature | The thermal energy supplied to the reaction. | Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. Optimization is key to finding the ideal balance. |

| Reactant Concentration | The amount of reactants per unit volume. | Adjusting reactant concentrations can shift the reaction equilibrium towards the product side and can influence the rate of bimolecular reactions. |

Stereoselective Synthesis Considerations

While this compound itself does not possess a chiral center, the principles of stereoselective synthesis become highly relevant when considering its potential derivatives or more complex synthetic routes that may involve chiral intermediates.

In the broader context of pyrimidine synthesis, asymmetric catalysis has been employed to introduce chirality. For instance, if a substituent on the pyrimidine ring or the side chain were to contain a stereocenter, a stereoselective synthesis would be necessary to obtain a single enantiomer or diastereomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

For example, in the synthesis of a hypothetical derivative, (R)-5-(1-aminoethyl)-1H-pyrimidin-6-one, an asymmetric reduction of a corresponding ketone precursor could be a key step. This would require a chiral reducing agent or a catalyst that can deliver a hydride selectively to one face of the carbonyl group.

The development of stereoselective methods for pyrimidine derivatives is an active area of research, driven by the fact that different stereoisomers of a molecule can exhibit distinct biological activities. Therefore, having control over the three-dimensional arrangement of atoms is often a critical aspect of medicinal chemistry and drug development.

Derivatization Strategies and Analogue Synthesis of 5 2 Aminoethyl 1h Pyrimidin 6 One

Functionalization of the Pyrimidinone Ring System

The pyrimidinone ring is a versatile platform for a variety of chemical modifications, including substitutions on its nitrogen and carbon atoms, as well as nucleophilic attack pathways. These alterations can significantly impact the molecule's electronic properties and its interactions with biological targets.

Substitution Reactions on Nitrogen Atoms

N-alkylation is a common strategy for derivatizing the pyrimidinone ring. For instance, selective alkylation at the N1 position can be achieved under specific conditions. In a potassium carbonate/dimethylformamide system, treatment with methyl iodide can lead to N1-methylation. Steric hindrance from adjacent substituents can direct electrophiles to a specific nitrogen atom, allowing for regioselective modifications. This approach is crucial for exploring the structure-activity relationships (SAR) of these compounds, as the position of the alkyl group can influence binding affinity and efficacy.

Electrophilic Aromatic Substitutions on Carbon Atoms

The electron-rich nature of the pyrimidine (B1678525) ring makes it susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.com This type of reaction allows for the introduction of various functional groups onto the carbon atoms of the ring, thereby altering its electronic and steric properties. The general mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the departure of a leaving group to restore aromaticity. dalalinstitute.com

Common EAS reactions include:

Halogenation: Introduction of halogen atoms like bromine or chlorine.

Nitration: Addition of a nitro group (-NO2). masterorganicchemistry.com

Sulfonation: Addition of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. total-synthesis.com

The position of substitution on the pyrimidine ring is influenced by the directing effects of the existing substituents. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct substitution to the meta position. total-synthesis.com For instance, in 6-amino-1H-pyrimidin-2-one, the amino group directs electrophiles to the C5 position.

Nucleophilic Attack Pathways

The pyrimidinone ring can also undergo nucleophilic attack, particularly when activated by electron-withdrawing groups. These reactions can lead to the formation of various derivatives. For example, the displacement of a leaving group, such as a halogen, by a nucleophile is a common strategy. frontiersin.org The study of these reaction pathways is essential for understanding the reactivity of the pyrimidinone core and for designing new synthetic routes to novel analogues.

Modifications of the Aminoethyl Side Chain

The aminoethyl side chain of 5-(2-Aminoethyl)-1H-pyrimidin-6-one provides a key handle for derivatization, allowing for modifications that can significantly impact the compound's pharmacokinetic properties and its interactions with biological targets.

Amine Derivatization (e.g., Acylation, Alkylation)

The primary amine of the aminoethyl side chain is a versatile functional group that can be readily modified through various reactions, including acylation and alkylation.

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. acs.org This is a widely used method to introduce a variety of substituents, which can alter the compound's polarity, lipophilicity, and hydrogen bonding capacity. acs.org

Alkylation: The amine can be alkylated using alkyl halides or through reductive amination. acs.orggcms.cz Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a particularly useful method for introducing a wide range of alkyl groups. mdpi.com These modifications can influence the compound's basicity and its ability to form salt bridges with biological targets.

Table 1: Examples of Amine Derivatization Reactions

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acid Chloride | Amide | acs.org |

| Alkylation | Alkyl Halide | Secondary Amine | acs.org |

| Reductive Amination | Aldehyde/Ketone | Secondary or Tertiary Amine | mdpi.com |

Chain Extension and Shortening Strategies

Altering the length of the aminoethyl side chain is another important derivatization strategy. Chain extension can be achieved through various synthetic methods, such as the addition of amino acids or other bifunctional linkers. Conversely, chain shortening can be accomplished through reactions that cleave a portion of the side chain. These modifications can impact the distance and orientation of the terminal amine relative to the pyrimidinone core, which can be critical for optimal interaction with a biological target. The length of the alkyl chain has been shown to correlate with activity at certain receptors. nih.gov

Synthesis of Heterocyclic and Fused Ring Analogues

The aminoethyl group at the C5 position of the pyrimidinone ring is a key functional handle for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions typically involve the initial N-acylation or a similar derivatization of the terminal amino group, followed by a ring-closing step.

One prominent strategy involves the synthesis of pyrazolo[4,3-c]pyridin-4-one derivatives, which are conformationally constrained analogues. The synthesis can commence from 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates, which are close structural relatives of the target pyrimidinone. In one approach, these pyrazole (B372694) precursors are first N-alkylated, and the resulting secondary amines undergo base-catalyzed intramolecular cyclization to yield 1,5-disubstituted 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones with yields ranging from 17-92%. researchgate.net An alternative route involves the initial cyclization of the unsubstituted amine to form the pyrazolo[4,3-c]pyridin-4-one core, which is then subsequently N-benzylated. researchgate.net

Another significant class of fused analogues are pyrimido[4,5-b]azepines. A versatile synthesis for these 7,6-fused bicyclic scaffolds has been developed, which can be adapted from pyrimidine precursors. nih.gov The key step is an intramolecular Claisen-type condensation. nih.gov A general and efficient method for preparing amino-substituted benzo[b]pyrimido[5,4-f]azepines starts from 5-allyl-4,6-dichloropyrimidine. The synthesis involves a base-catalyzed aminolysis followed by an intramolecular Friedel-Crafts cyclization to construct the seven-membered azepine ring fused to the pyrimidine core. nih.gov This highlights a potential pathway where a derivatized 5-(2-aminoethyl) side chain could undergo similar cyclization reactions.

Furthermore, the pyrimidine ring itself is a cornerstone for building other fused systems. For instance, multi-component reactions are widely used. A one-pot, three-component reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one (a related aminopyrimidinone), various aromatic aldehydes, and either dimedone or 1,3-indanedione can produce pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives, respectively. sharif.edusharif.edu These methods, often employing catalysts like Fe3O4@nano-cellulose/Sb(V) under solvent-free conditions, are efficient and offer high yields. sharif.edusharif.edu Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be synthesized through one-pot reactions involving barbituric acid, aldehydes, and 6-aminouracils. derpharmachemica.comoiccpress.com

The following table summarizes various fused heterocyclic systems that can be synthesized from pyrimidine or analogous precursors.

| Fused Ring System | Precursor Type | Key Reaction | Ref. |

| Tetrahydropyrazolo[4,3-c]pyridin-4-ones | 5-(2-Aminoethyl)-1H-pyrazole-4-carboxylates | Intramolecular cyclization of N-alkylated amine | researchgate.net |

| Benzo[b]pyrimido[5,4-f]azepines | 5-Allyl-4,6-dichloropyrimidine | Intramolecular Friedel-Crafts cyclization | nih.gov |

| Pyrimido[4,5-b]azepines | Pyrimidine derivatives | Intramolecular Claisen-type condensation | nih.gov |

| Pyrimido[4,5-b]quinolines | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Three-component reaction | sharif.edusharif.edu |

| Indenopyrido[2,3-d]pyrimidines | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Three-component reaction | sharif.edusharif.edu |

| Pyrimido[4,5-d]pyrimidines | 6-Aminouracils | Three-component cyclo-condensation | derpharmachemica.com |

| Pyrazolo[4,3-c]pyridazines | Diazotized 4-aminopyrazol-3(2H)-one | Cyclization of hydrazone intermediate | rsc.org |

Combinatorial Chemistry and Library Synthesis Approaches

The amenability of the pyrimidinone scaffold to substitution at various positions makes it an ideal candidate for combinatorial chemistry and the generation of compound libraries for high-throughput screening. Both solution-phase and solid-phase synthesis strategies have been effectively employed.

A notable example is the solution-phase synthesis of a 150-member library of 2-aminopyrimidinones and their 6-aza analogues. bioorganica.org.ua This approach utilized S-methylpyrimidinone derivatives as key intermediates. These precursors readily undergo nucleophilic aromatic substitution with a diverse panel of primary and secondary amines. The reactions were optimized for both aromatic and aliphatic amines, leading to the desired 2-aminopyrimidinone derivatives in moderate to high yields (42-87%) and high purity (>90%). bioorganica.org.ua This method demonstrates a versatile and efficient way to generate a large library of compounds based on the core pyrimidinone structure. bioorganica.org.uatandfonline.com

The synthesis of libraries based on fused pyrimidine systems has also been reported. For example, a parallel solution-phase synthesis of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines has been achieved. acs.org This strategy involves the construction of the thieno[2,3-d]pyrimidine (B153573) core from 2-aminothiophene-3-carboxylates, followed by derivatization at multiple points of diversity on the pyrimidine ring. acs.org

Modern library synthesis techniques, such as DNA-encoded library technology (DELT), have also been applied to pyrimidine scaffolds. nih.gov Starting with a synthetically tractable core like 2,4,6-trichloropyrimidine, large libraries with millions of members can be generated using a combinatorial "split-and-pool" strategy. nih.gov In this method, each small molecule is covalently linked to a unique DNA oligonucleotide tag that records its synthetic history. nih.govwikipedia.org This allows for the rapid generation and screening of vast chemical libraries to identify high-affinity ligands for biological targets. nih.gov

Solid-phase synthesis offers another powerful avenue for library generation, facilitating purification and automation. units.it Dihydropyrimidine (B8664642) libraries have been constructed using the Biginelli multicomponent reaction on a solid support. units.it Various points of the dihydropyrimidine core can be attached to a resin, allowing for diversity to be introduced in the final cleavage step. units.it For instance, 2-aminopyrimidine-5-carboxylates have been synthesized using a safety-catch linker strategy. units.it Microwave-assisted synthesis, both in solution and on solid phase, has been shown to accelerate the synthesis of 2-amino-4-arylpyrimidine derivatives, further enhancing the efficiency of library production. acs.org

The table below outlines different combinatorial approaches used for generating pyrimidinone-based libraries.

| Library Type | Synthetic Approach | Key Features | Ref. |

| 2-Aminopyrimidinones | Solution-phase parallel synthesis | 150-member library from S-methylpyrimidinone precursors and various amines. | bioorganica.org.ua |

| Thieno[2,3-d]pyrimidines | Solution-phase parallel synthesis | >230 compounds with four points of diversity. | acs.org |

| Pyrimidine-focused library | DNA-Encoded Library Technology (DELT) | "Split-and-pool" strategy to generate a 65.3 million-member library. | nih.gov |

| Dihydropyrimidines | Solid-phase synthesis | Utilizes Biginelli reaction on a polymer support with multidirectional cleavage. | units.it |

| 2-Amino-4-arylpyrimidines | Microwave-assisted synthesis | Rapid five-step protocol for both solution and solid-phase library generation. | acs.org |

Advanced Spectroscopic and Structural Elucidation of 5 2 Aminoethyl 1h Pyrimidin 6 One and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For derivatives of 5-(2-Aminoethyl)-1H-pyrimidin-6-one, HRMS analysis is crucial for confirming the successful synthesis and purity of the target compounds. mdpi.comnih.govheteroletters.orgnih.gov In many studies involving pyrimidine (B1678525) derivatives, HRMS is used to confirm the molecular formulas of all synthesized compounds, with the observed [M+H]+ signals closely matching the calculated values. mdpi.comnih.govnih.gov For instance, in the synthesis of novel pyrimidine derivatives, the structures of the final products are often confirmed by techniques including HRMS. heteroletters.orgbohrium.com

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₄O |

| Calculated [M+H]⁺ | 205.1084 |

| Observed [M+H]⁺ | 205.1082 |

| Mass Accuracy (ppm) | -0.97 |

This high degree of accuracy provides strong evidence for the proposed molecular formula, ruling out other potential elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of molecules in solution. nih.govsemanticscholar.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of individual nuclei and their connectivity. researchgate.net

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the pyrimidine ring protons, the ethyl bridge protons, and the amine protons. The chemical shifts (δ) and coupling constants (J) are key parameters for structural assignment. nih.gov For example, the downfield shift of an imino proton resonance can indicate hydrogen bond formation. nih.gov

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. In pyrimidine derivatives, the chemical shifts of the ring carbons are particularly informative. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR is a powerful technique for probing the electronic environment of nitrogen atoms, which are key components of the pyrimidine ring and the aminoethyl side chain. nih.govresearchgate.net Changes in ¹⁵N chemical shifts can provide insights into tautomerism, protonation states, and hydrogen bonding. nih.govmdpi.com For instance, a downfield shift in the ¹⁵N3 resonance of uridine (B1682114) nucleotides has been observed, suggesting its role as a hydrogen donor in complex formation. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 5-substituted Pyrimidinone Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 7.85 (s) | 155.2 |

| H4 | - | 162.5 (C=O) |

| C5 | - | 110.8 |

| C6 | - | 158.9 |

| CH₂ (ethyl) | 3.15 (t) | 40.1 |

| CH₂ (ethyl) | 2.80 (t) | 25.4 |

| NH₂ | 7.5 (br s) | - |

| NH (ring) | 11.2 (br s) | - |

Note: Data is illustrative and specific values will vary depending on the solvent and specific derivative structure.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within a molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For the aminoethyl side chain, COSY would show a correlation between the two methylene (B1212753) groups. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. sdsu.edu This is essential for assigning the carbon and nitrogen signals based on the already assigned proton spectrum. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is vital for piecing together the molecular skeleton by connecting different spin systems. For example, it can show correlations from the ethyl protons to the C5 carbon of the pyrimidine ring. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional structure and conformation of the molecule.

The combination of these 2D NMR techniques allows for the unambiguous assignment of all proton, carbon, and often nitrogen resonances, leading to a complete structural elucidation. researchgate.netipb.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. worldscientific.com These spectra provide characteristic "fingerprints" of the functional groups present.

For this compound, key vibrational bands would include:

N-H stretching: From the amine and pyrimidine ring NH groups, typically in the range of 3200-3500 cm⁻¹.

C=O stretching: A strong absorption from the pyrimidinone carbonyl group, usually around 1650-1700 cm⁻¹. nih.gov

C=C and C=N stretching: Vibrations from the pyrimidine ring, appearing in the 1400-1600 cm⁻¹ region. nih.gov

C-N stretching: Vibrations associated with the aminoethyl side chain and the pyrimidine ring.

Both IR and Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. aip.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amide (N-H) | Stretching | 3100 - 3300 |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Alkene (C=C) | Stretching | 1600 - 1680 |

| C-N | Stretching | 1000 - 1350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.govsemanticscholar.orgacs.org This technique yields bond lengths, bond angles, and details of intermolecular interactions in the solid state. For pyrimidinone derivatives, X-ray crystallography can confirm the planar or near-planar structure of the pyrimidine ring and reveal hydrogen bonding networks that stabilize the crystal lattice. researchgate.net In some cases, the pyrimidine ring may exhibit slight puckering due to steric effects from substituents.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

When chiral centers are introduced into the derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) become essential. saschirality.org CD measures the differential absorption of left and right-handed circularly polarized light. saschirality.org This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of enantiomers and study their conformational properties in solution. researchgate.nete-bookshelf.de For pyrimidine derivatives, CD spectroscopy has been used to investigate the binding properties of these molecules with biological targets like G-quadruplex DNA. mdpi.com The changes in the CD spectrum upon binding can provide information about the nature of the interaction and the stability of the resulting complex. mdpi.comrsc.org

Computational and Theoretical Investigations of 5 2 Aminoethyl 1h Pyrimidin 6 One

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment (like a solvent) on a nanosecond timescale. innovareacademics.in

For a flexible molecule like 5-(2-aminoethyl)-1H-pyrimidin-6-one, MD simulations are particularly useful for exploring the vast conformational space of the aminoethyl side chain in an aqueous solution. rsc.org These simulations can reveal the preferred orientations of the side chain, the stability of intramolecular hydrogen bonds, and how the molecule interacts with solvent molecules. nih.govnih.gov This provides a more realistic picture of the molecule's structure and behavior in solution than a single, gas-phase optimized geometry. researchgate.net

QSAR/QSPR Studies for Structure-Reactivity Relationships (Non-Biological Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate a molecule's structural features with its activity or properties. scirp.orgnih.gov While the majority of QSAR studies on pyrimidine (B1678525) derivatives focus on biological activities like enzyme inhibition, the same methodologies can be applied to non-biological endpoints. mdpi.comresearchgate.nettandfonline.comdergipark.org.tr

A non-biological QSPR model for this compound and its analogs could predict physicochemical properties such as solubility, pKa, or chemical reactivity. This is achieved by calculating a large number of molecular descriptors (representing electronic, steric, and topological properties) using computational chemistry and then using statistical methods like multiple linear regression to find a correlation with an experimentally measured property. Such models can be used to predict the properties of new, unsynthesized compounds, guiding chemical design without the need for extensive laboratory work.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. rsc.org This allows for the determination of activation energy barriers, which indicates the kinetic feasibility of a proposed mechanism. nih.gov

For pyrimidine derivatives, computational studies have been used to elucidate the mechanisms of their synthesis, such as in multicomponent reactions or ring-opening/ring-closing sequences. researchgate.netacs.org For example, DFT calculations can help determine whether a reaction proceeds through a certain intermediate, why specific regioisomers are formed, and how substituents electronically or sterically influence the reaction rate. nih.gov Such studies provide a detailed understanding that is often difficult to obtain through experimental means alone and are crucial for optimizing reaction conditions and designing novel synthetic routes. lu.se

Chemical Reactivity and Mechanistic Studies of 5 2 Aminoethyl 1h Pyrimidin 6 One

Acid-Base Properties and Tautomerism

The acid-base properties of 5-(2-Aminoethyl)-1H-pyrimidin-6-one are determined by three main features: the two nitrogen atoms of the pyrimidine (B1678525) ring, the exocyclic primary amino group, and the amide-like proton on the ring. The pyrimidine ring itself is significantly less basic than pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.orgbhu.ac.in The pKa for protonated pyrimidine is approximately 1.23, compared to 5.30 for pyridine. wikipedia.orgbhu.ac.in The presence of the C6-oxo group further decreases the basicity of the ring nitrogens. However, the aminoethyl side chain possesses a primary aliphatic amine, which is expected to have a pKa in the range of 9-10, making it the most basic site in the molecule for protonation under typical aqueous conditions.

Tautomerism is a critical feature of pyrimidinones (B12756618). chemicalbook.com this compound can exist in several tautomeric forms, primarily through keto-enol and amino-imino tautomerism. The predominant form is the keto (amide) form, this compound. However, it exists in equilibrium with its enol tautomer, 5-(2-Aminoethyl)-6-hydroxypyrimidine. nih.gov In the solid state, the keto tautomer is strongly favored for most 4-hydroxypyrimidines. researchgate.net Furthermore, the amino group on the side chain can theoretically exhibit amino-imino tautomerism, although this is generally less favorable for primary alkylamines. Computational and spectroscopic studies on related molecules like cytosine and its derivatives confirm that multiple tautomeric forms can coexist, with their relative populations being highly dependent on the solvent environment and pH. mdpi.comasianjournalofphysics.com

Table 1: Comparison of pKa Values for Pyrimidine and Related Heterocycles

| Compound | pKa (Conjugate Acid) | Reference(s) |

|---|---|---|

| Pyridine | 5.30 | wikipedia.org |

| Pyrimidine | 1.23 | wikipedia.orgbhu.ac.in |

| Pyridazine | 2.24 | bhu.ac.in |

| Pyrazine | 0.51 | bhu.ac.in |

| 2(1H)-Pyrimidinone | 1.3 (monoprotonated) | semanticscholar.org |

This table illustrates the reduced basicity of the pyrimidine core compared to pyridine.

Electrophilic and Nucleophilic Reactivity of the Pyrimidinone Ring

The pyrimidine ring is inherently electron-deficient, which dictates its reactivity towards electrophiles and nucleophiles. wikipedia.orgbhu.ac.in

Electrophilic Reactivity : Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two ring nitrogens. bhu.ac.in When such reactions do occur, they are directed to the C5 position, which is the most electron-rich carbon in the ring. wikipedia.org For this compound, the C5 position is already substituted. Therefore, electrophilic attack on the ring is unlikely unless it involves substitution of the existing group under harsh conditions. The more probable sites for electrophilic attack are the nitrogen atoms, specifically the primary amine of the side chain, which can undergo reactions like alkylation or acylation.

Nucleophilic Reactivity : The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. wikipedia.org In this compound, the C6 position is part of a carbonyl group, and the C2 and C4 positions could be targets for nucleophilic substitution if appropriate leaving groups were present. The primary amino group on the ethyl side chain is a potent nucleophile and would readily react with various electrophiles such as alkyl halides and acyl chlorides. Ring transformation reactions, where a nucleophile attacks the ring leading to ring-opening and re-cyclization into a different heterocyclic system, have also been observed for pyrimidines under certain conditions. wur.nl

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound involves both the pyrimidinone ring and the aminoethyl side chain.

Oxidation : The primary amino group of the side chain is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of nitro, nitroso, or hydroxylamine (B1172632) derivatives, or potentially cleavage of the side chain. The pyrimidine ring itself is relatively resistant to oxidation but can be oxidized under strong conditions, often leading to ring-opening. In synthetic contexts, the oxidation of a benzylic position followed by the introduction of an aminoethyl side chain has been reported for constructing complex heterocyclic systems. elsevierpure.com

Reduction : The pyrimidinone ring can be reduced using complex metal hydrides. Studies on related pyrimidin-2(1H)-ones have shown that reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the C=C double bond to yield dihydro- or tetrahydro-pyrimidinones. researchgate.netrsc.org The specific products obtained are highly dependent on the substituents and reaction conditions. rsc.org The carbonyl group at C6 could also be reduced to a hydroxyl group. For instance, the reduction of a related 6-(2-nitrovinyl) derivative to the corresponding 6-aminoethyl derivative was achieved using LiAlH₄.

Table 2: Common Reagents for Oxidation and Reduction of Pyrimidine Analogs

| Transformation | Reagent | Expected Outcome on this compound |

|---|---|---|

| Oxidation | Peracids (e.g., m-CPBA) | N-oxidation of ring nitrogens |

| Oxidation | Strong oxidants (e.g., KMnO₄) | Ring cleavage |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reduction of C=O and/or ring C=C bonds |

| Reduction | Sodium Borohydride (NaBH₄) | Selective reduction of the ring C=C bond |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction of the ring C=C bond |

Photochemistry and Photophysical Properties

The photochemistry of pyrimidinones often involves valence isomerization. Upon UV irradiation, pyrimidin-4-ones are known to rearrange into their Dewar isomers (diazabicyclo[2.2.0]hexenones). These isomers are often unstable and can revert to the starting pyrimidinone thermally or react with nucleophiles present in the medium.

While the specific photophysical properties of this compound have not been detailed, extensive research on substituted pyrimidines demonstrates their potential as fluorophores. osf.ionih.govfrontiersin.org The pyrimidine core acts as an electron-accepting unit, and when combined with electron-donating or extended π-conjugated systems, it can create push-pull chromophores with significant intramolecular charge transfer (ICT) character. osf.iofrontiersin.org

For the title compound, the aminoethyl group is not a strong electron-donating group in a conjugated sense. However, modifications to this amine or further substitution on the ring could yield fluorescent molecules. Studies on 5-substituted pyrimidine nucleosides have shown that introducing aromatic or triazolyl moieties at the C5 position can result in compounds with high fluorescence quantum yields and large Stokes shifts, making them useful as molecular probes. nih.govresearchgate.netscilit.com The emission properties of such pyrimidine fluorophores are often highly sensitive to the solvent polarity, a characteristic feature of ICT chromophores. osf.io

Table 3: Photophysical Properties of Selected Fluorescent Pyrimidine Analogs

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 5-(1H-1,2,3-triazol-4-yl)-2'-deoxycytidine | ~298 | ~408 | 0.02 | nih.gov |

| 5-(diethyl 2,6-propyl-1,4-dihydropyridine-3,5-dicarboxylate)-4-yl-2'-deoxyuridine | ~389 | ~460 | 0.579 (in DMSO) | researchgate.net |

This table showcases the potential for fluorescence in pyrimidines with various C5-substitutions.

Ligand Binding Studies (Purely chemical, non-biological receptors)

Pyrimidinones, particularly in their deprotonated enol form (hydroxypyrimidines), are effective chelating agents for a variety of metal ions. nih.govmdpi.com The ortho-hydroxy and keto groups of the 6-hydroxypyrimidine tautomer create a bidentate binding site that shows high affinity for hard metal ions like Fe(III) and Al(III), as well as borderline ions like Cu(II) and Zn(II). nih.govmdpi.comresearchgate.net

In the case of this compound, the deprotonated N1 nitrogen and the C6-carbonyl oxygen can act as a bidentate ligand, forming stable complexes with metal ions. nih.gov Studies on the binding of metal ions to uridine (B1682114) (which contains a pyrimidinone ring) show that deprotonation at N3 facilitates coordination. For ions like Cu(II) and Zn(II), stable semi-chelates can form where the metal is bound to the deprotonated nitrogen, and coordinated water molecules form hydrogen bonds to the carbonyl oxygens. nih.gov The aminoethyl side chain of the title compound could further influence the solubility and stability of such metal complexes without necessarily participating directly in coordination. The pyrimidine ring nitrogens can also coordinate to metals, similar to pyridine, forming a wide variety of coordination complexes. wikipedia.orgnih.gov

Catalytic Transformations Involving this compound as a Substrate or Ligand

The pyrimidine scaffold is highly valuable in modern catalysis, participating in numerous transition-metal-catalyzed reactions both as a substrate and as a ligand.

As a Substrate : The C-H bonds of the pyrimidine ring can be directly functionalized. Palladium-catalyzed direct C-H arylation or olefination is a powerful strategy for modifying the pyrimidine core, typically at the most electron-rich C5 position. researchgate.netrsc.org Since the C5 position in the title compound is already substituted, direct C-H activation would likely target the C2 or C4 positions. thieme-connect.com

More commonly, pyrimidinones are used in cross-coupling reactions after being converted to a halide or triflate. For example, Sonogashira, Suzuki, and Stille cross-coupling reactions are used to form C-C bonds at various positions on the pyrimidine ring, catalyzed by palladium and often requiring a copper co-catalyst. lmaleidykla.ltacs.orgmdpi.combenthamdirect.com The N-H bonds of the pyrimidinone ring and the side-chain amine can also serve as substrates for catalytic C-N cross-coupling reactions to form N-aryl derivatives. acs.org

As a Ligand : The nitrogen atoms in the pyrimidine ring and the side chain can act as donors to form complexes with transition metals, which can then function as catalysts. The pyridyl/pyrimidyl group is often used as a directing group in C-H activation reactions, where it coordinates to the metal center (e.g., Rh, Mn, Co) and directs the catalytic functionalization to a nearby C-H bond. researchgate.netacs.org Therefore, this compound could potentially be used as a ligand in various catalytic transformations, with its coordination behavior influencing the activity and selectivity of the metallic center.

Analytical Methodologies for 5 2 Aminoethyl 1h Pyrimidin 6 One

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental and versatile set of techniques for separating, identifying, and quantifying components of a mixture. For 5-(2-Aminoethyl)-1H-pyrimidin-6-one and related pyrimidine (B1678525) derivatives, several chromatographic methods are routinely utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally unstable compounds like many pyrimidine derivatives. It offers high resolution, sensitivity, and speed. ijrpr.com

Detailed Research Findings:

A review of HPLC method development highlights its capability to separate, identify, and quantify components of any liquid-soluble material. ijrpr.com The process involves optimizing various parameters such as the mobile phase, column, and detector. ijrpr.com For pyrimidine derivatives, reversed-phase columns, such as C18, are commonly used. nih.govejgm.co.ukscirp.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govejgm.co.ukscirp.orgnih.gov Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.govscirp.org For instance, one method for a pyrimidine derivative used a mobile phase of 28.0% acetonitrile in water with 0.03% formic acid and UV detection at 346 nm. nih.gov Another validated HPLC method for caffeine, a related purine (B94841) alkaloid, utilized a C18 column with a mobile phase of water, methanol, and acetonitrile (84:1:15 v/v/v) and UV detection at 254 nm. ejgm.co.uk The selection of a buffer with a pKa within two units of the desired mobile phase pH is generally recommended, with concentrations of 10–50 mM being sufficient for many small molecules. ijrpr.com

Interactive Data Table: HPLC Method Parameters for Pyrimidine and Related Compounds

| Parameter | Example 1: BA-TPQ (Iminoquinone) nih.gov | Example 2: Pirfenidone Impurities scirp.org | Example 3: 5-HT3 Antagonists nih.gov | Example 4: Caffeine ejgm.co.uk |

| Column | Zorbax SB C-18 | Zorbax RX-C18 (250 mm x 4.6 mm, 5.0 µm) | InertSustain C18 (150 mm x 4.6 mm, 5 µm) | RP-Thermo C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | 28.0% acetonitrile in water + 0.03% formic acid | Gradient with 0.02 M KH2PO4 buffer and acetonitrile | Acetonitrile-0.05 mol·L−1 KH2PO4 (pH 4.0) (25:75) | Water:Methanol:Acetonitrile (84:1:15 v/v/v) |

| Flow Rate | Gradient: 0.5 mL/min -> 1.2 mL/min -> 0.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 346 nm | UV at 220 nm | UV at 307 nm, 302 nm, 285 nm | PDA at 254 nm |

| Linear Range | 3.91 to 1955.0 ng/mL (plasma) | LOQ to 150% of specification level | - | 0.122-125 µg/mL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many pyrimidine derivatives may require derivatization to increase their volatility and thermal stability, GC offers excellent separation efficiency. nih.gov

Detailed Research Findings:

GC-MS (Gas Chromatography-Mass Spectrometry) is a well-established platform in metabolomics, capable of detecting hundreds of peaks in a single biological sample. nih.gov For the analysis of certain pyrimidine derivatives, derivatization is often necessary to make them suitable for GC. For instance, a method for analyzing 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) involved derivatization to form electron-capturing bis-pentafluorobenzyl derivatives before GC-negative ion chemical ionization mass spectrometry analysis. nih.gov The selection of the appropriate column and temperature program is critical for good separation. scispace.comvt.edu For example, a standard GC method might involve an initial oven temperature of 75°C, followed by a ramp to 230°C. scienceopen.com GC-MS analysis has been used to identify various bioactive compounds, including pyrimidine derivatives, in plant extracts. scispace.com

Interactive Data Table: GC Method Parameters for Pyrimidine and Related Compounds

| Parameter | Example 1: PhIP Analysis nih.gov | Example 2: Metabolomics nih.gov | Example 3: Syzygium jambos extract scispace.com |

| Technique | GC-Negative Ion Chemical Ionization MS | GC-MS | GC-MS |

| Derivatization | Bis-pentafluorobenzyl derivatives | Required for many metabolites | - |

| Column | - | - | Db 35 mr column (10 m x 0.5 mm, 0.25 mm film thickness) |

| Carrier Gas | - | - | Helium |

| Temperature Program | - | - | 100 to 250°C for 3 minutes |

| Detection | Mass Spectrometry | Mass Spectrometry | Mass Spectrometry (NIST and WILEY Libraries for matching) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is particularly useful for monitoring reaction progress and for preliminary purity assessments. nih.govsci-hub.seoup.com

Detailed Research Findings:

TLC has been successfully employed for the separation of purine and pyrimidine derivatives. nih.govsci-hub.se The separation is typically achieved on cellulose (B213188) or silica (B1680970) gel plates. nih.govnih.gov A variety of solvent systems can be used to achieve separation, and the choice depends on the specific compounds being analyzed. sci-hub.se For example, a study on the separation of purine and pyrimidine derivatives used thin-layer cellulose with various solvent systems previously employed in paper chromatography. sci-hub.se The separated spots can be visualized under UV light or by using specific spray reagents. sci-hub.se Quantitative analysis is also possible using a scanning densitometer to measure the UV absorption of the spots. nih.gov This method has been shown to be sensitive enough to measure as little as 10 ng/ml of some diaminopyrimidines in biological fluids. nih.gov

Interactive Data Table: TLC Systems for Pyrimidine Derivatives

| Parameter | Example 1: Purine & Pyrimidine Derivatives nih.govsci-hub.se | Example 2: Diaminopyrimidines nih.gov | Example 3: Pyrimidine Derivatives from Hydrolysis oup.com |

| Stationary Phase | Cellulose | Silica gel | Silica |

| Mobile Phase | Various solvent systems (e.g., isobutyric acid/0.5 N ammonia) sci-hub.se | - | - |

| Detection | UV light, spray reagents, autoradiography sci-hub.se | UV absorption at 275 nm with a scanning instrument | - |

| Sensitivity | < 0.01 µmole (UV/spray), higher for autoradiography sci-hub.se | 10 ng/ml in biological fluids | - |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a powerful tool for the analysis of charged molecules like many pyrimidine derivatives.

Detailed Research Findings:

CE has been successfully applied to the analysis of various pyrimidine derivatives. acs.orgnih.govdntb.gov.uanih.gov The technique offers high separation efficiency, often exceeding 350,000 theoretical plates/m, and short analysis times, typically within 10 minutes. nih.gov A developed CE method for diagnosing purine and pyrimidine metabolic disorders allowed for the separation of key metabolites with detection limits in the range of 1.0-5.7 µmol/L. nih.gov The method demonstrated good linearity over a concentration range of 5-500 µmol/L. nih.gov Another study developed a capillary zone electrophoresis (CZE) method for the quantification of pyrimidine glucosides in fava bean seeds, using a tetraborate-based electrolyte. nih.gov Affinity capillary electrophoresis has also been used to determine the binding affinities of pyrimidine-selective DNA binding agents. acs.org

Interactive Data Table: Capillary Electrophoresis Methods for Pyrimidine Derivatives

| Parameter | Example 1: Purine & Pyrimidine Disorders nih.gov | Example 2: Pyrimidine Glucosides nih.gov | Example 3: 4-Aryl-pyrido[1,2-c]pyrimidine Derivatives dntb.gov.uaresearchgate.net |

| Technique | Capillary Electrophoresis | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis |

| Capillary | - | Uncoated fused-silica | eCAP fused-silica |

| Electrolyte | - | Alkaline, tetraborate-based | 200 mM phosphate (B84403) buffer (pH 8.0) |

| Detection | UV | UV | UV at 214 nm |

| Analysis Time | 10 min | - | 3 min |

| Linearity Range | 5-500 µmol/L | - | 200–1000 ng/mL |

Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simple, rapid, and cost-effective method for determining the concentration of pyrimidine derivatives in solution.

Detailed Research Findings:

The pyrimidine ring system exhibits characteristic UV absorption, which can be utilized for quantification. nih.govnih.gov The wavelength of maximum absorbance (λmax) is a key parameter for analysis. For example, a UV-Vis spectroscopic method was developed for a pyrimidine derivative with a λmax of 275 nm. nih.gov The method was found to be linear over a concentration range of 50 to 150 μg/ml. nih.gov The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species, forms the basis of quantitative UV-Vis analysis. upi.edu It is important to select a solvent that does not absorb at the analytical wavelength. researchgate.net The purity of solvents can also be checked using UV-Vis spectroscopy. researchgate.net

Interactive Data Table: UV-Vis Spectrophotometric Analysis of Pyrimidine Derivatives

| Parameter | Example 1: Pyrimidine Derivative (BT10M) nih.gov | Example 2: Diaminopyrimidines (in TLC) nih.gov | General Principles upi.eduresearchgate.net |

| λmax | 275 nm | 275 nm | Dependent on the chromophore |

| Solvent | Methanol and acetonitrile (1:1) | - | Should be transparent at the analytical wavelength |

| Linearity Range | 50 to 150 μg/ml | - | Dependent on the compound and instrument limitations |

| Principle | Beer-Lambert Law | Beer-Lambert Law | Beer-Lambert Law |

Electrochemical Analysis Techniques

Electrochemical methods offer high sensitivity and are well-suited for the analysis of electroactive compounds, including many pyrimidine derivatives. These techniques involve measuring the current or potential changes in an electrochemical cell containing the analyte.

Detailed Research Findings:

Electrochemical techniques such as cyclic voltammetry have been used to study the redox behavior of pyrimidine derivatives. researchgate.netacs.org These studies can provide information about the reaction mechanisms and can be used for quantitative analysis. The electrochemical reduction of pyrimidine and its derivatives has been investigated using polarography and macroscale electrolysis. acs.org Some pyrimidine derivatives have been shown to act as corrosion inhibitors, and their effectiveness has been evaluated using electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy. bohrium.comekb.eg For instance, the electrochemical behavior of two pyrimidine compounds was investigated by cyclic voltammetry at a hanging mercury drop electrode, revealing a series of cathodic peaks. researchgate.net

Interactive Data Table: Electrochemical Analysis of Pyrimidine Derivatives

| Technique | Application | Key Findings |

| Cyclic Voltammetry | Study of redox behavior of pyrimidine derivatives researchgate.netresearchgate.net | Characterization of cathodic and anodic peaks, determination of pKa values. researchgate.net |

| Polarography | Investigation of electrochemical reduction of pyrimidines acs.org | Elucidation of reduction mechanisms. |

| Potentiodynamic Polarization | Evaluation of corrosion inhibition properties bohrium.comekb.eg | Determination of inhibitor type (e.g., mixed-type) and efficiency. bohrium.comekb.eg |

| Electrochemical Impedance Spectroscopy | Evaluation of corrosion inhibition properties ekb.eg | Determination of charge transfer resistance and double-layer capacitance. |

Emerging Research Areas and Potential Non Clinical Applications of 5 2 Aminoethyl 1h Pyrimidin 6 One

Role in Materials Science (e.g., polymer precursors, functional materials)

The unique structure of 5-(2-Aminoethyl)-1H-pyrimidin-6-one, featuring both a reactive aminoethyl group and a pyrimidinone core capable of hydrogen bonding, makes it a valuable building block in materials science. Researchers are exploring its use as a monomer or precursor for the synthesis of novel polymers. The amino group provides a site for polymerization reactions, such as polycondensation or polyaddition, leading to the formation of polyamide or polyurethane-like materials.

The pyrimidinone moiety can be functionalized to create materials with specific properties. For instance, the introduction of photo-responsive or electroactive groups could lead to the development of "smart" materials that change their properties in response to external stimuli. These functional materials could find applications in sensors, actuators, and controlled-release systems.

The ability of the pyrimidinone ring to engage in hydrogen bonding also allows for the creation of self-assembling materials. These materials can spontaneously form ordered structures, such as films or fibers, with potential applications in nanotechnology and biomedical engineering.

Applications in Supramolecular Chemistry (e.g., host-guest interactions)

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. ru.nl The structure of this compound, with its hydrogen bond donors and acceptors, makes it an ideal candidate for creating host-guest complexes. mdpi.comnih.govscience.gov

The pyrimidinone ring can act as a recognition site for complementary guest molecules through specific hydrogen bonding patterns. researchgate.net This has led to the design of synthetic receptors for various anions and neutral molecules. researchgate.net The aminoethyl side chain can also participate in binding, adding another layer of selectivity. These host-guest systems have potential applications in areas such as chemical sensing, catalysis, and drug delivery. nih.gov For example, a receptor based on this scaffold could be designed to selectively bind to a specific environmental pollutant, enabling its detection at low concentrations.

Furthermore, the self-assembly properties of this compound, driven by hydrogen bonding, can be utilized to construct more complex supramolecular architectures like capsules, cages, and polymers. researchgate.netredalyc.org These structures can encapsulate guest molecules, protecting them from the surrounding environment or controlling their release.

Use as Chemical Probes or Reagents in Organic Synthesis

In the field of organic synthesis, this compound and its derivatives serve as versatile building blocks and reagents. researchgate.net The primary amino group on the ethyl side chain is a key functional handle that allows for a variety of chemical transformations. mdpi.comethz.chacs.org

It can be used as a nucleophile in reactions to introduce the pyrimidinone scaffold into larger molecules. This is particularly useful in the synthesis of complex heterocyclic compounds with potential biological activity. For instance, it can be a precursor for creating libraries of compounds for high-throughput screening in drug discovery. mdpi.com

The pyrimidinone ring itself can also be modified. For example, the carbonyl groups can undergo reactions to create different heterocyclic systems. The development of high-quality chemical probes is essential for validating biological targets and understanding their functions. ethz.ch This compound can be used to develop covalent chemical probes to study cellular signaling pathways. ethz.ch

Contribution to Fundamental Chemical Research (e.g., new reaction development)

The study of this compound contributes to fundamental chemical research by providing a platform for the development of new synthetic methodologies. mdpi.com The unique combination of functional groups in the molecule presents interesting challenges and opportunities for organic chemists.

Researchers have explored novel ways to synthesize and functionalize this pyrimidinone derivative, leading to the discovery of new reactions and the refinement of existing ones. For example, studies on the reactivity of the pyrimidinone ring have led to a better understanding of the chemistry of this important class of heterocyles. mdpi.com

Furthermore, the investigation of its self-assembly and host-guest properties contributes to a deeper understanding of non-covalent interactions, which is a fundamental aspect of modern chemistry. researchgate.netresearchgate.net

Environmental Chemistry Applications (e.g., degradation studies, corrosion inhibition)

The potential applications of this compound in environmental chemistry are an emerging area of interest.

Degradation Studies: Understanding the environmental fate of this compound is crucial. Degradation studies investigate how it breaks down under various environmental conditions, such as exposure to sunlight (photodegradation), water (hydrolysis), and microorganisms. ajrconline.orgacademicjournals.orgresearchgate.netnih.gov This information is vital for assessing its potential environmental impact and for developing strategies for its safe disposal or remediation.

Corrosion Inhibition: Pyrimidine (B1678525) derivatives have shown promise as corrosion inhibitors for various metals and alloys. bohrium.commdpi.comnih.govresearchgate.netresearchgate.net The nitrogen and oxygen atoms in the this compound molecule can adsorb onto a metal surface, forming a protective layer that prevents or slows down the corrosion process. bohrium.commdpi.comresearchgate.net The presence of the aminoethyl side chain can further enhance this protective effect. Research in this area focuses on evaluating its efficiency as a corrosion inhibitor in different corrosive environments, such as acidic or saline solutions. bohrium.comresearchgate.netresearchgate.net

Conclusion and Future Perspectives in 5 2 Aminoethyl 1h Pyrimidin 6 One Research

Summary of Key Research Findings

Direct and extensive research focused exclusively on 5-(2-Aminoethyl)-1H-pyrimidin-6-one is limited in publicly accessible literature. However, a substantial body of work on closely related pyrimidinone and 5-substituted uracil (B121893) derivatives provides a strong foundation for understanding its potential. The pyrimidinone scaffold is well-established for its diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netdntb.gov.uajuniperpublishers.com

Analogs such as 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione (a related uracil derivative) have been investigated for their ability to act as enzyme inhibitors, with some studies pointing towards activity against targets like HIV reverse transcriptase. The structural similarity of the pyrimidinone ring to nucleobases allows these molecules to mimic endogenous compounds and interact with key biological macromolecules like enzymes and nucleic acids. researchgate.net The presence of the 2-aminoethyl side chain is a common strategy in medicinal chemistry to enhance water solubility and provide a basic nitrogen center for salt formation, which can be crucial for bioavailability. Furthermore, this side chain offers a key interaction point for binding to biological targets, as seen in various pharmacologically active molecules. nih.gov Fused pyrimidinone systems, such as pyrazolo[3,4-d]pyrimidinones, are recognized as potent inhibitors of cyclin-dependent kinases (CDKs), highlighting the value of the core structure in developing targeted therapeutics. nih.gov

Table 1: Summary of Investigated Biological Activities in Related Pyrimidinone Scaffolds

| Scaffold Type | Investigated Biological Activities | Example Target/Application | References |

| Pyrimidinones (B12756618) / Pyrimidinediones | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory | CDK Inhibition, HIV, General Pathogens | researchgate.netdntb.gov.uanih.gov |

| 5-Substituted Uracils | Antiviral, Anticancer, Enzyme Inhibition | HIV Reverse Transcriptase, Cancer Cell Lines | researchgate.net |

| Fused Pyrimidinones | Anticancer, Antiviral, Kinase Inhibition | CDK2, DNA Intercalation | nih.govnih.govnih.gov |

| Aminopyrimidines | Antineoplastic, Antifungal, Antibacterial | GSK-3 Inhibition, General Pathogens | orientjchem.orgchemicalbook.com |

Identification of Knowledge Gaps and Unexplored Avenues

The most significant knowledge gap is the lack of dedicated research on this compound itself. This deficiency spans several critical areas:

Comprehensive Biological Screening: The compound has not been systematically evaluated across a wide range of biological assays. While analogs show promise, its specific activity profile against panels of kinases, proteases, cancer cell lines, or microbial strains remains unknown.

Physicochemical Characterization: There is an absence of published data on its fundamental physicochemical properties. Key parameters such as aqueous solubility, pKa values, lipophilicity (LogP), and crystal structure have not been determined. This information is essential for any rational drug design or materials science application.

Spectroscopic Database: While characterization can be inferred from related structures , a complete and validated set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not readily available.

Mechanism of Action Studies: For any observed biological activity, the underlying mechanism of action would need to be elucidated. This includes identifying specific molecular targets and pathways, which has not been undertaken.

Comparative Analysis: A comparative study of its properties against its structural isomers, such as 4-(2-aminoethyl)-1H-pyrimidin-2-one or 6-(2-aminoethyl)-1H-pyrimidin-4-one, could reveal important structure-activity relationships but has not been performed.

Directions for Future Synthetic Innovations

Advancements in synthetic methodology offer numerous avenues for the efficient production and diversification of this compound and its derivatives.

Optimization of Classical Routes: The traditional synthesis of pyrimidinones often involves the condensation of β-ketoesters with urea (B33335) or its S-methyl or O-methyl analogs. arkat-usa.org A key future direction would be to develop and optimize a regioselective synthesis that reliably yields the desired 6-one isomer.

Modern Synthetic Methods: Techniques like solid-phase synthesis, which have been successfully used for libraries of other pyrimidinone derivatives, could be adapted for high-throughput synthesis. arkat-usa.orgmdpi.com This would enable the rapid generation of a library of analogs for screening. Multicomponent reactions, such as variations of the Biginelli reaction, could also provide a more atom-economical and efficient route to the core scaffold. nih.gov

Functional Group Interconversion: The existing scaffold provides multiple handles for chemical modification. The primary amine of the ethylamino chain can be readily acylated, alkylated, or used in reductive amination to explore structure-activity relationships. The pyrimidinone ring itself can be subjected to N-alkylation or N-arylation to modulate its properties. nih.gov

Green Chemistry Approaches: Future synthetic work should explore more environmentally benign methods, such as using novel catalysts (e.g., NbCl5, BF3·Et2O) that have been shown to promote pyrimidine (B1678525) synthesis researchgate.net, or employing greener solvents and reaction conditions.

Table 2: Potential Synthetic Strategies for Innovation

| Strategy | Description | Potential Advantages | References |

| Solid-Phase Synthesis | Anchoring a building block to a polymer resin and performing sequential reactions. | High-throughput library generation, simplified purification. | arkat-usa.orgmdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a one-pot reaction to form the final product. | High efficiency, atom economy, complexity generation. | nih.gov |

| Catalytic Cycloadditions | Using metal or Lewis acid catalysts to mediate the [2+2+2] cycloaddition of nitriles and alkynes. | Access to highly substituted pyrimidines under mild conditions. | researchgate.net |

| Post-Synthesis Derivatization | Modifying the core structure after its initial synthesis (e.g., N-alkylation, side-chain acylation). | Rapid exploration of structure-activity relationships (SAR). | nih.gov |

Potential for Novel Non-Clinical Applications

The structural features of this compound suggest its utility extends beyond the traditional biomedical sphere.

Materials Science: The compound is an excellent candidate as a functional monomer. The primary amine and the amide-like pyrimidinone ring can participate in polymerization reactions to form novel polyamides or other functional polymers. These materials could possess unique thermal properties or the ability to coordinate with metals.

Coordination Chemistry: With multiple nitrogen and oxygen atoms, the molecule can act as a multidentate ligand for a variety of metal ions. The resulting coordination polymers or metal-organic frameworks (MOFs) could have applications in catalysis, gas storage, or separation technologies.

Organic Electronics: Pyrimidine derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govlsu.edu The photophysical properties (absorption and emission spectra, quantum yield) of this compound and its metal complexes are completely unexplored and represent a promising avenue of investigation.

Corrosion Inhibition: Nitrogen-rich heterocyclic compounds are well-known to be effective corrosion inhibitors for various metals. nih.gov The title compound could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosive environments.

Interdisciplinary Research Opportunities

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research.

Chemistry and Biology (Chemical Biology): Synthetic chemists can create focused libraries of derivatives for biologists to screen against specific targets. Given its structural similarity to nucleobases, a key area would be to investigate its interactions with DNA, RNA, and associated proteins, potentially as a DNA-intercalating agent or a G-quadruplex binder. nih.govd-nb.info

Chemistry and Computer Science (Computational Chemistry): In silico methods can accelerate research by predicting biological activities, ADME/T properties, and potential off-target effects. Molecular docking studies, as performed for numerous pyrimidinone analogs nih.gov, can guide the design of new derivatives with improved affinity and selectivity for a chosen target.

Chemistry and Materials Science: A partnership between synthetic chemists and materials engineers could lead to the development of novel functional materials. Chemists can synthesize the monomer and its derivatives, while materials scientists can characterize the resulting polymers or MOFs and evaluate their performance in applications like OLEDs or as anti-corrosion coatings. nih.govlsu.edu

Chemistry and Agriculture: Pyrimidine derivatives have found use as agrochemicals. nih.govontosight.ai Screening this compound and its analogs for herbicidal, fungicidal, or insecticidal activity could open up an entirely new field of application for this versatile scaffold.

常见问题

Q. What are the optimal synthetic routes for 5-(2-Aminoethyl)-1H-pyrimidin-6-one, and how do reaction conditions influence yield?

The synthesis of pyrimidinone derivatives often employs condensation reactions using reagents like POCl₃ or DMF for cyclization ( ). For 5-(2-aminoethyl) substitution, nucleophilic substitution or reductive amination may be required. For example, ethylenediamine derivatives can react with halogenated pyrimidinones under basic conditions (K₂CO₃/DMF, 80°C) to introduce the aminoethyl group ( ). Yield optimization requires controlled temperature (0–60°C) and stoichiometric ratios (e.g., 4.00 equiv. POCl₃) to minimize side products like N-oxide derivatives .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles (e.g., N3–C1–N2 = 121.65°) and hydrogen-bonding networks ( ). Complementary techniques include:

Q. What are the stability considerations for storing this compound?

Pyrimidinones with aminoethyl groups are hygroscopic and prone to oxidation. Store under inert atmospheres (argon/nitrogen) at room temperature, shielded from light ( ). Stability tests in buffered solutions (e.g., pH 6.5 ammonium acetate) reveal degradation via hydrolysis of the aminoethyl sidechain, requiring pH monitoring ( ).

Advanced Research Questions